![molecular formula C20H14F2N4O2 B2946714 N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260931-35-8](/img/structure/B2946714.png)
N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Description
N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C20H14F2N4O2 and its molecular weight is 380.355. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
This compound has shown promise in anticancer research due to its ability to inhibit tumor cell growth. It has been tested against various human tumor cells and displayed significant antimitotic activity . The mean GI50/TGI values indicate its potential effectiveness in stopping the proliferation of cancer cells .
Pharmacokinetics Prediction
The drug-like properties of this compound have been evaluated, revealing satisfactory parameters. This suggests that it could be developed into a medication with predictable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for successful therapeutic application .
Neurosteroid Biosynthesis Stimulation
Compounds similar to “N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” have been identified as high-affinity ligands for glial mitochondrial benzodiazepine receptors. They play a role in stimulating neurosteroid biosynthesis, which is important for maintaining brain function and integrity .
GABA A Receptor Modulation
Related compounds have been used as allosteric modulators of GABA A receptors. These receptors are a class of GABA receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .
Chemical Synthesis and Material Science
The compound’s structure allows for extensive chemical modification, making it a valuable asset in the fields of chemical synthesis and material science. Scientists can utilize it to create a variety of derivatives for different applications, including the development of new materials .
Biological Activity Design
The thiazole and pyrrole moieties present in the compound’s structure are essential components of many biologically active natural compounds and drugs. This makes it an interesting candidate for the design of new synthetic agents with biological activity, particularly in the context of the “hybrid-pharmacophore” approach .
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-14-9-7-13(8-10-14)19-24-20(28-25-19)17-6-3-11-26(17)12-18(27)23-16-5-2-1-4-15(16)22/h1-11H,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUOEJJXMFFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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